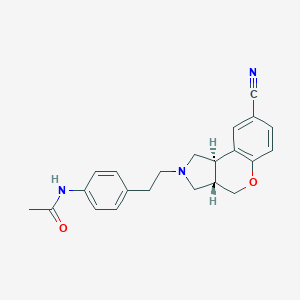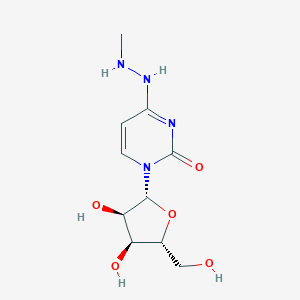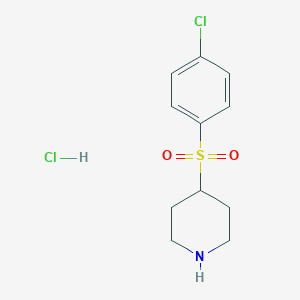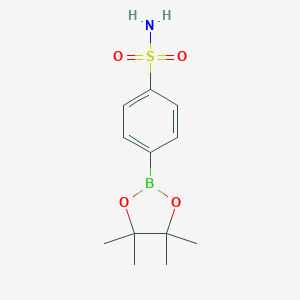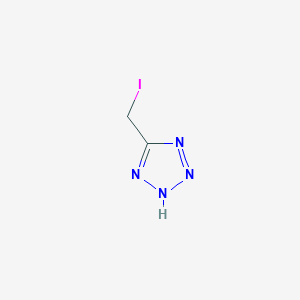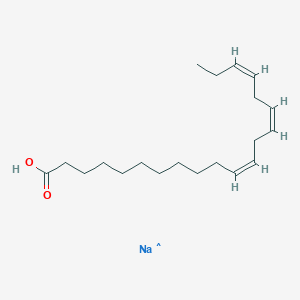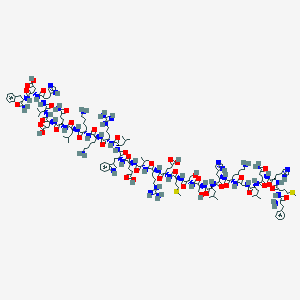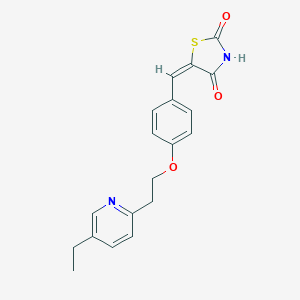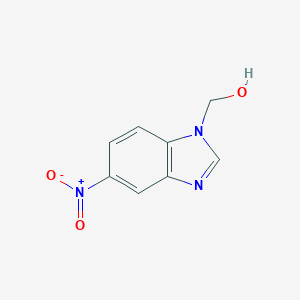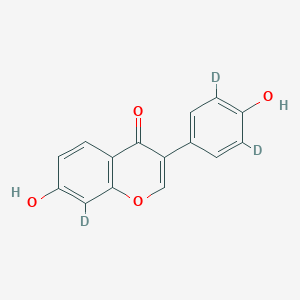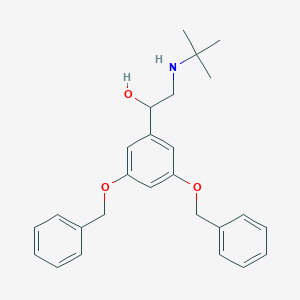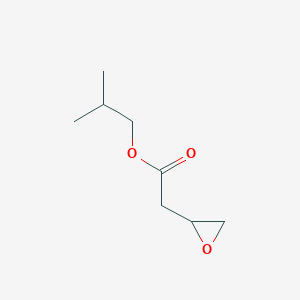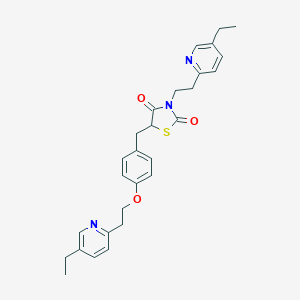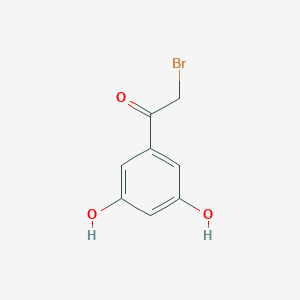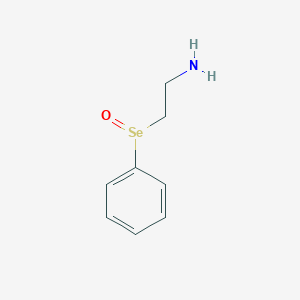
Phenyl 2-aminoethyl selenoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-aminoethyl selenoxide is a chemical compound that belongs to the family of selenoxides. It is an important intermediate in the synthesis of various organic compounds. In recent years, phenyl 2-aminoethyl selenoxide has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of phenyl 2-aminoethyl selenoxide is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. It can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides and epoxides. In medicinal chemistry, phenyl 2-aminoethyl selenoxide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of phenyl 2-aminoethyl selenoxide are not well studied. However, it has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been reported to have anti-inflammatory properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyl 2-aminoethyl selenoxide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. It is also stable under normal laboratory conditions and can be stored for an extended period. However, it has some limitations in lab experiments. It is toxic and can cause skin and eye irritation. It should be handled with care and disposed of properly.
Zukünftige Richtungen
There are several future directions for research on phenyl 2-aminoethyl selenoxide. One direction is to investigate its potential as an anti-cancer agent. Further studies are needed to understand its mechanism of action and to optimize its efficacy and safety. Another direction is to explore its potential as a precursor for the synthesis of selenium-containing polymers. Phenyl 2-aminoethyl selenoxide can be used as a building block for the synthesis of various polymers with unique properties. Finally, more studies are needed to understand the biochemical and physiological effects of phenyl 2-aminoethyl selenoxide. Its antioxidant and anti-inflammatory properties need to be further investigated in animal models and clinical trials.
Conclusion
In conclusion, phenyl 2-aminoethyl selenoxide is an important intermediate in the synthesis of various organic compounds. It has potential applications in organic synthesis, medicinal chemistry, and materials science. It has been investigated for its potential as an anti-cancer agent and as a precursor for the synthesis of selenium-containing polymers. Further studies are needed to understand its mechanism of action, efficacy, and safety. Its biochemical and physiological effects need to be further investigated in animal models and clinical trials.
Synthesemethoden
Phenyl 2-aminoethyl selenoxide can be synthesized by the oxidation of phenyl 2-aminoethyl sulfide using hydrogen peroxide or m-chloroperbenzoic acid. The reaction takes place in the presence of a catalyst such as sodium tungstate or sodium molybdate. The yield of phenyl 2-aminoethyl selenoxide depends on the reaction conditions such as the amount of oxidant, temperature, and time of reaction.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-aminoethyl selenoxide has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. It has been used as a reagent in the synthesis of various organic compounds such as β-lactams, aziridines, and imidazoles. In medicinal chemistry, phenyl 2-aminoethyl selenoxide has been investigated for its potential as an anti-cancer agent. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In materials science, phenyl 2-aminoethyl selenoxide has been used as a precursor for the synthesis of selenium-containing polymers.
Eigenschaften
CAS-Nummer |
106929-78-6 |
|---|---|
Produktname |
Phenyl 2-aminoethyl selenoxide |
Molekularformel |
C8H11NOSe |
Molekulargewicht |
216.15 g/mol |
IUPAC-Name |
2-phenylseleninylethanamine |
InChI |
InChI=1S/C8H11NOSe/c9-6-7-11(10)8-4-2-1-3-5-8/h1-5H,6-7,9H2 |
InChI-Schlüssel |
BHCAZEJGPACTOI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se](=O)CCN |
Kanonische SMILES |
C1=CC=C(C=C1)[Se](=O)CCN |
Andere CAS-Nummern |
106929-78-6 |
Synonyme |
PAESeO phenyl 2-aminoethyl selenoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



